molecular formula C12H9Cl2NO B11925080 4-Chloro-2-((3-chlorobenzyl)oxy)pyridine CAS No. 1346707-10-5

4-Chloro-2-((3-chlorobenzyl)oxy)pyridine

Cat. No.: B11925080
CAS No.: 1346707-10-5
M. Wt: 254.11 g/mol
InChI Key: YUJCAPDHBSQBOL-UHFFFAOYSA-N
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Description

4-Chloro-2-((3-chlorobenzyl)oxy)pyridine is an organic compound with the molecular formula C12H9Cl2NO It is a derivative of pyridine, substituted with chloro and chlorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((3-chlorobenzyl)oxy)pyridine typically involves the reaction of 4-chloropyridine with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((3-chlorobenzyl)oxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dechlorinated pyridines.

Scientific Research Applications

4-Chloro-2-((3-chlorobenzyl)oxy)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((3-chlorobenzyl)oxy)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-((4-chlorobenzyl)oxy)pyridine
  • 2-((3-Chlorobenzyl)oxy)-4-methylpyridine
  • 4-Chloro-2-((3-bromobenzyl)oxy)pyridine

Uniqueness

4-Chloro-2-((3-chlorobenzyl)oxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1346707-10-5

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

4-chloro-2-[(3-chlorophenyl)methoxy]pyridine

InChI

InChI=1S/C12H9Cl2NO/c13-10-3-1-2-9(6-10)8-16-12-7-11(14)4-5-15-12/h1-7H,8H2

InChI Key

YUJCAPDHBSQBOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=NC=CC(=C2)Cl

Origin of Product

United States

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